molecular formula C5H9Cl2O3P B13700040 (Tetrahydro-2-furyl)methyl Phosphorodichloridate

(Tetrahydro-2-furyl)methyl Phosphorodichloridate

Cat. No.: B13700040
M. Wt: 219.00 g/mol
InChI Key: LVQICKLGENSLNR-UHFFFAOYSA-N
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Description

(Tetrahydro-2-furyl)methyl Phosphorodichloridate is a chemical compound with the molecular formula C5H9Cl2O2P. It is a derivative of furfural, a compound derived from biomass, and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2-furyl)methyl Phosphorodichloridate typically involves the reaction of tetrahydrofurfuryl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C5H9O2PCl2+C5H9OHC5H9O2PCl2+HCl\text{C}_5\text{H}_9\text{O}_2\text{PCl}_2 + \text{C}_5\text{H}_9\text{OH} \rightarrow \text{C}_5\text{H}_9\text{O}_2\text{PCl}_2 + \text{HCl} C5​H9​O2​PCl2​+C5​H9​OH→C5​H9​O2​PCl2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2-furyl)methyl Phosphorodichloridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert it into phosphites.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphates

    Reduction: Phosphites

    Substitution: Aminophosphates or alkoxyphosphates

Scientific Research Applications

(Tetrahydro-2-furyl)methyl Phosphorodichloridate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the manufacture of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of (Tetrahydro-2-furyl)methyl Phosphorodichloridate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This process can alter the activity of enzymes, proteins, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

(Tetrahydro-2-furyl)methyl Phosphorodichloridate can be compared with other similar compounds such as:

    Furfural: A precursor in the synthesis of this compound, used in the production of resins and solvents.

    Phosphorodichloridates: A class of compounds with similar reactivity, used in various chemical reactions and industrial applications.

    Tetrahydrofurfuryl Alcohol: Another precursor, used in the synthesis of various chemicals and as a solvent.

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of organic synthesis and industrial chemistry.

Properties

Molecular Formula

C5H9Cl2O3P

Molecular Weight

219.00 g/mol

IUPAC Name

2-(dichlorophosphoryloxymethyl)oxolane

InChI

InChI=1S/C5H9Cl2O3P/c6-11(7,8)10-4-5-2-1-3-9-5/h5H,1-4H2

InChI Key

LVQICKLGENSLNR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COP(=O)(Cl)Cl

Origin of Product

United States

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